5-Ethynyl-4-methylpyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-ethynyl-4-methylpyrimidin-2-amine |
InChI |
InChI=1S/C7H7N3/c1-3-6-4-9-7(8)10-5(6)2/h1,4H,2H3,(H2,8,9,10) |
InChI Key |
IUCCPPZRWIVDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C#C)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Ethynyl 4 Methylpyrimidin 2 Amine and Its Core Pyrimidine Derivatives
Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl (B1212043) Introduction
The introduction of an ethynyl group onto an aromatic or heteroaromatic ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them indispensable tools in modern organic synthesis.
The Sonogashira coupling is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is extensively used for the alkynylation of pyrimidine (B1678525) cores. The synthesis of 5-ethynyl-4-methylpyrimidin-2-amine via this route typically starts from a 5-halo-4-methylpyrimidin-2-amine precursor, most commonly 5-iodo- or 5-bromopyrimidine.
The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, typically CuI. A base, usually an amine like triethylamine (B128534) or diisopropylethylamine, is necessary to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. The coupling can be performed with various sources of the ethynyl group, including trimethylsilylacetylene (B32187) (TMSA), followed by a deprotection step, or directly with acetylene (B1199291) gas under controlled conditions.
An efficient C-5 iodination of pyrimidine nucleotides followed by a highly chemoselective Sonogashira coupling reaction with propargylamine (B41283) has been described, highlighting the method's utility in creating 5-alkynyl pyrimidines in good yields and high purity. nih.gov Similarly, the synthesis of 5-aminopropargyl-pyrimidine-5'-O-triphosphates has been efficiently achieved through this palladium-catalyzed reaction. nih.gov
Table 1: Examples of Sonogashira Coupling for Pyrimidine Functionalization
| Pyrimidine Substrate | Alkyne | Catalyst System | Solvent/Base | Yield | Reference |
|---|---|---|---|---|---|
| 5-Iodo-2'-deoxyuridine | Propargylamine | Pd(PPh₃)₄, CuI | DMF / Et₃N | Good | nih.gov |
| 5-Iodo-cytidine-5'-triphosphate | Propargylamine | Pd(PPh₃)₄, CuI | Aqueous buffer / Base | Good | nih.gov |
| 2-(2-Bromophenyl)pyrimidine analogue | Terminal Alkyne | CuI, o-phenanthroline | DMSO / K₂CO₃ | High Efficiency | rsc.org |
The mechanism of the Sonogashira coupling, while not fully elucidated in all its nuances, is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgvedantu.com
The Palladium Cycle : The process begins with the active Pd(0) catalyst. Oxidative addition of the 5-halopyrimidine to the Pd(0) complex forms a Pd(II)-pyrimidine intermediate. youtube.com The electron-deficient nature of the pyrimidine ring facilitates this step.
The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. youtube.com This step is crucial as it activates the alkyne for the subsequent transmetalation.
Transmetalation and Reductive Elimination : The copper acetylide then transfers its alkyne group to the Pd(II)-pyrimidine complex in a step called transmetalation. This forms a Pd(II) complex bearing both the pyrimidine and the alkynyl ligands. The final step is reductive elimination, where the C-C bond is formed, yielding this compound and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. vedantu.com
The presence of the two nitrogen atoms in the pyrimidine ring can influence the electronic properties and coordination chemistry, but the C5 position, being meta to both nitrogens, behaves similarly to a standard halogenated benzene (B151609) ring in this reaction. slideshare.net
Nucleophilic Substitution Strategies in Pyrimidine Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental process in pyrimidine chemistry, often used to introduce amine, alkoxy, or other functional groups. bhu.ac.in The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens. slideshare.net
In the context of synthesizing precursors for this compound, nucleophilic substitution is key. A common starting material is 2,4-dichloro-5-methylpyrimidine (B13550). The differential reactivity of the C2 and C4 positions can be exploited for selective functionalization. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. google.com This allows for the sequential introduction of different groups. For instance, reacting 2,4-dichloro-5-methylpyrimidine with a nucleophile under controlled conditions can lead to preferential substitution at C4. The remaining chlorine at C2 can then be substituted by an amino group, for example, by reacting with ammonia (B1221849) or a primary amine, to form the desired 2-aminopyrimidine (B69317) scaffold. google.comnih.gov
Multicomponent Reaction Pathways to Substituted Pyrimidine-2-amines
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, offer a highly efficient and atom-economical route to complex molecules. acs.org Substituted pyrimidine-2-amines can be synthesized using MCRs, often based on the classical Biginelli reaction or variations thereof.
A general approach involves the condensation of a β-dicarbonyl compound, an aldehyde, and a guanidine (B92328) derivative. rsc.org To obtain a 4-methyl-substituted pyrimidine, a β-dicarbonyl compound like acetylacetone (B45752) would be used. The reaction proceeds through a series of condensation and cyclization steps, often catalyzed by an acid, to rapidly build the pyrimidine core. thieme-connect.com While this method is excellent for generating a library of substituted pyrimidines, creating a C5-ethynyl substituted product directly via MCR is challenging due to the reactivity of the alkyne. Therefore, MCRs are more commonly employed to synthesize a C5-unsubstituted or C5-halo precursor, which is then functionalized in a subsequent step using a method like the Sonogashira coupling. acs.org
Other Novel Synthetic Routes for this compound Precursors
One of the oldest and most versatile methods for pyrimidine synthesis is the Pinner synthesis , which involves the condensation of an amidine with a 1,3-dicarbonyl compound. slideshare.net To obtain 4-methylpyrimidin-2-amine, one could react guanidine with acetylacetone. The resulting pyrimidine can then undergo regioselective halogenation at the electron-rich C5 position. Reagents like N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) are commonly used for this purpose, leading to the 5-iodo or 5-bromo derivative required for the Sonogashira coupling. An efficient and highly regioselective C-5 iodination of pyrimidine triphosphates has been demonstrated, which is a key step for subsequent coupling reactions. nih.gov
Another approach involves building the pyrimidine ring from acyclic precursors with the required substituents already in place. For example, a reaction between a suitable amidine and a β-alkoxy-α,β-unsaturated ketone can yield the pyrimidine core. google.com
Exploration of Derivatization and Analog Design Strategies
Chemical Transformations of the Ethynyl (B1212043) Moiety in 5-Ethynyl-4-methylpyrimidin-2-amine
The terminal alkyne, or ethynyl group, at the 5-position of the pyrimidine (B1678525) ring is a particularly attractive site for chemical modification due to its versatile reactivity. This functionality can be readily introduced onto a pyrimidine scaffold, often via a Sonogashira coupling reaction between a halogenated pyrimidine and a suitable alkyne source. nih.govwikipedia.orgorganic-chemistry.orgcapes.gov.brlibretexts.org Once in place, the ethynyl group opens up a plethora of synthetic possibilities for creating diverse analogs.
Click Chemistry Applications for Triazole Formation
The CuAAC reaction is known for its reliability, high yields, and tolerance of various functional groups, making it an ideal tool for generating large libraries of compounds for high-throughput screening. rsc.orgtaylorfrancis.com The reaction conditions are typically mild, often proceeding at room temperature in various solvents, including water. rsc.orgtaylorfrancis.com The versatility of this approach is further enhanced by the commercial availability of a vast number of azide (B81097) building blocks, enabling the introduction of diverse substituents onto the newly formed triazole ring.
| Reactant Azide | Catalyst System | Resulting Triazole Substituent | Potential Application |
|---|---|---|---|
| Benzyl Azide | CuSO4/Sodium Ascorbate | Benzyl | Exploration of hydrophobic interactions |
| Azidoethyl-polyethylene glycol | Cu(I) salt with a stabilizing ligand | PEGylated chain | Improvement of solubility and pharmacokinetic properties |
| 3-Azidopropanoic acid | Cu(I) salt | Carboxyethyl | Introduction of a handle for further conjugation |
| Glucosyl Azide | Cu(I) salt | Glycosyl moiety | Enhancement of bioavailability and cell permeability |
Functional Group Interconversions at the Ethynyl Position
Beyond click chemistry, the terminal alkyne of this compound can undergo a variety of other chemical transformations, allowing for the introduction of different functional groups at this position. These reactions further expand the chemical space that can be explored around this scaffold. For instance, the alkyne can be hydrated to form a methyl ketone or undergo addition reactions with various nucleophiles. Ruthenium catalysts have been shown to facilitate selective transformations of terminal alkynes into enol esters and other functionalized dienes. rsc.org
Furthermore, copper-catalyzed reactions can be employed for more than just triazole formation. For example, copper carbene intermediates can react with terminal alkynes to generate allenoates or participate in three-component reactions to introduce more complex functionalities. mdpi.com The terminal alkyne is also a valuable synthetic handle for creating conjugated enynes, which are important intermediates in organic synthesis. nih.gov
Structural Modifications on the Pyrimidine Ring and Amino Group
The pyrimidine ring and its amino substituent offer additional avenues for derivatization, allowing for fine-tuning of the molecule's electronic properties and steric profile.
Regioselective Functionalization of the Pyrimidine Nucleus
The pyrimidine ring itself can be further functionalized, although this often requires careful control of regioselectivity. For instance, if the starting material is a di- or tri-halogenated pyrimidine, sequential nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce different substituents at specific positions. The inherent electronic properties of the pyrimidine ring often direct incoming nucleophiles to particular carbons. A deconstruction-reconstruction strategy has also been reported, where pyrimidines are converted to N-arylpyrimidinium salts, cleaved, and then used in heterocycle-forming reactions to create diverse analogs. nih.gov
Design Principles for N-Substituted Pyrimidin-2-amine Derivatives
The 2-amino group is a key site for modification, and its derivatization can significantly impact biological activity. N-alkylation and N-arylation are common strategies to introduce a wide range of substituents.
N-Alkylation: The introduction of alkyl groups on the 2-amino moiety can be achieved through various methods, though direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. wikipedia.org To overcome this, protecting group strategies or specialized reagents may be employed. For example, the use of N-aminopyridinium salts has been shown to be an effective method for the mono-alkylation of amines. chemrxiv.org Another approach involves the activation of amides with triflic anhydride (B1165640) (Tf₂O) to facilitate alkyl group transfer. rsc.org The choice of alkyl group can influence the compound's lipophilicity, steric bulk, and metabolic stability.
N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction is highly versatile, allowing for the coupling of the 2-aminopyrimidine (B69317) with a broad range of aryl halides and pseudo-halides. The choice of catalyst and ligands is crucial for achieving high yields and chemoselectivity, especially when the coupling partners contain other reactive functional groups. mit.edu N-arylation can introduce moieties that can participate in pi-stacking interactions, hydrogen bonding, or occupy specific pockets in a target protein's binding site.
| Substitution Type | Reagents and Conditions | Rationale for Modification |
|---|---|---|
| N-methylation | Methyl iodide, base | Investigate the effect of a small alkyl substituent on potency and selectivity. |
| N-benzylation | Benzyl bromide, base | Introduce a larger, more lipophilic group to probe for hydrophobic pockets. |
| N-phenylation | Phenylboronic acid, Cu(OAc)2 (Chan-Lam coupling) | Explore aryl-aryl interactions and introduce a platform for further substitution on the phenyl ring. |
| N-(pyridin-3-yl)ation | 3-Bromopyridine, Pd catalyst, ligand (Buchwald-Hartwig amination) | Introduce a basic nitrogen for potential salt formation and improved solubility, as well as hydrogen bonding interactions. |
Scaffold Hopping and Bioisosteric Replacements in this compound Analogues
In addition to derivatizing the existing scaffold, more drastic modifications such as scaffold hopping and bioisosteric replacement are powerful strategies in drug design to access novel chemical space, improve properties, and circumvent existing patents. nih.gov
Scaffold Hopping: This strategy involves replacing the central pyrimidine core with a different heterocyclic system that maintains the essential spatial arrangement of the key pharmacophoric elements. For kinase inhibitors, where the 2-aminopyrimidine often acts as a hinge-binder, common scaffold hops include replacing the pyrimidine with other privileged scaffolds like pyrazolo[3,4-d]pyrimidines, purines, or quinazolines. nih.govrsc.orgresearchgate.net These alternative scaffolds can offer different vectors for substitution and may lead to improved selectivity or novel intellectual property.
Combinatorial Synthesis Approaches for Pyrimidine-Based Compound Libraries
Combinatorial chemistry has become a pivotal technology in modern drug discovery, enabling the rapid and efficient synthesis of large, diverse collections of molecules known as compound libraries. spirochem.comijpsr.com This approach significantly accelerates the identification of novel hit compounds and the subsequent optimization of lead structures by exploring a vast chemical space in a systematic manner. spirochem.com For scaffolds like pyrimidine, which are prevalent in a multitude of biologically active compounds, combinatorial strategies are particularly valuable for generating focused libraries aimed at specific therapeutic targets. nih.govnih.gov These methods can be broadly categorized into solution-phase parallel synthesis and solid-phase synthesis, both of which are highly amenable to automation and high-throughput formats. spirochem.comijpsr.comacs.org
The core principle of combinatorial synthesis involves the systematic and repetitive covalent connection of a set of different "building blocks" to a central molecular scaffold. ijpsr.com In the context of creating analogs of a molecule like this compound, the pyrimidine ring serves as the core scaffold. The functional groups attached to this core—the primary amine at C2, the methyl group at C4, and the ethynyl group at C5—provide key points for diversification. A combinatorial library would be constructed by reacting the core or its precursors with a variety of reagents to modify these positions.
Solution-Phase Parallel Synthesis
Solution-phase synthesis involves conducting multiple, discrete reactions in an array format, typically using 24- or 96-well microtiter plates. spirochem.comacs.org Each well contains a unique combination of reactants, leading to the formation of a single, distinct product per well. ijpsr.com This method offers the advantage of more traditional reaction condition monitoring and scalability but requires robust purification strategies to remove excess reagents and byproducts. nih.gov
A notable application of this strategy was the parallel solution-phase synthesis of over 2,200 pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides. nih.gov This was achieved through key reactions, including the condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones, followed by solution-phase acylation and reduction. nih.gov The process utilized manual techniques with specialized CombiSyn synthesizers and simplified purification through crystallization, yielding high-purity products on a 50-100 mg scale. nih.gov Similarly, a library of 181 purine (B94841) and pyrimidine acyclic nucleoside N-acetamide analogues was prepared in a high-throughput solution-phase format using 24-well reaction blocks and an automatic reagent-dispensing platform. acs.orgnih.gov Purification was streamlined using an automated system with prepacked silica (B1680970) gel columns. nih.gov
For a scaffold like this compound, a solution-phase approach could involve reacting the 2-amino group with a diverse set of carboxylic acids or sulfonyl chlorides in a multi-well plate to generate a library of amides or sulfonamides, respectively.
Table 1: Illustrative Solution-Phase Parallel Synthesis of 2-Amide Derivatives
| Well | Scaffold | Reagent (R-COCl) | Product |
| A1 | This compound | Acetyl chloride | N-(5-Ethynyl-4-methylpyrimidin-2-yl)acetamide |
| A2 | This compound | Benzoyl chloride | N-(5-Ethynyl-4-methylpyrimidin-2-yl)benzamide |
| A3 | This compound | Cyclopropanecarbonyl chloride | N-(5-Ethynyl-4-methylpyrimidin-2-yl)cyclopropanecarboxamide |
| A4 | This compound | Thiophene-2-carbonyl chloride | N-(5-Ethynyl-4-methylpyrimidin-2-yl)thiophene-2-carboxamide |
Solid-Phase Synthesis
Solid-phase synthesis (SPS) offers a powerful alternative where the starting material is covalently attached to an insoluble polymer resin bead via a chemical linker. ijpsr.com All subsequent reactions are carried out on this solid support. A key advantage of SPS is the simplification of purification; excess reagents and soluble byproducts are simply washed away from the resin-bound product after each step. ijpsr.com This allows for the use of large excesses of reagents to drive reactions to completion. ijpsr.com The final compound is then cleaved from the resin in the last step.
The "split-and-pool" strategy is a highly efficient variation of SPS used to generate vast combinatorial libraries. nih.gov In this method, a batch of resin beads is divided into several portions, each is reacted with a different building block, and then all portions are recombined (pooled). This cycle of splitting, reacting, and pooling is repeated for each diversification step. If three building blocks are used in each of three successive steps, a total of 27 different compounds are produced (3x3x3), with each bead holding a single unique compound. ijpsr.com
DNA-Encoded Libraries (DEL)
A state-of-the-art combinatorial approach is DNA-encoded library technology (DELT). nih.gov In DELT, each small molecule in the library is covalently linked to a unique, short DNA oligonucleotide that serves as an identifiable barcode. nih.gov This allows for the synthesis and screening of libraries containing millions or even billions of compounds in a single mixture. nih.gov Recently, three DNA-encoded libraries based on functionalized pyrimidine cores were constructed, resulting in a library of 65.3 million members. nih.gov The synthesis started with 2,4,6-trichloropyrimidine, a versatile starting material for creating diverse amino-pyrimidine derivatives. nih.gov This demonstrates the immense potential of applying DELT to the pyrimidine scaffold for discovering high-affinity ligands against various protein targets. nih.gov
Table 2: Building Blocks for Pyrimidine Library Diversification
| Diversification Point | Reaction Type | Example Building Blocks |
| C2-Amine | Acylation, Sulfonylation, Reductive Amination | Diverse Carboxylic Acids, Sulfonyl Chlorides, Aldehydes/Ketones |
| C4-Position | Suzuki Coupling, Stille Coupling | Aryl/Heteroaryl Boronic Acids, Organostannanes |
| C5-Ethynyl | Sonogashira Coupling, Click Chemistry | Aryl/Heteroaryl Halides, Alkynes, Azides |
The construction of pyrimidine-based libraries often relies on foundational condensation reactions. The most common method involves the condensation of a three-carbon fragment (like a 1,3-dicarbonyl compound) with a reagent containing an N-C-N fragment (like urea, thiourea, or guanidine) to form the pyrimidine ring. bu.edu.egnih.gov By varying these initial building blocks, a primary level of diversity can be introduced before subsequent combinatorial modifications.
Mechanistic Investigations of Biological Activities of 5 Ethynyl 4 Methylpyrimidin 2 Amine Derivatives
Enzyme Inhibition Studies and Target Identification
The 2-aminopyrimidine (B69317) core structure, which is central to 5-ethynyl-4-methylpyrimidin-2-amine, is a privileged scaffold in medicinal chemistry. This is due to its ability to mimic the purine (B94841) bases of ATP, allowing it to effectively compete for the ATP-binding sites of a wide range of enzymes, particularly kinases. The specific substitutions on this core, such as the ethynyl (B1212043) and methyl groups, play a critical role in defining the potency and selectivity of these compounds for their respective targets.
Kinase Inhibition Profiles of this compound Analogues
Analogues of this compound have demonstrated significant inhibitory activity against several families of protein kinases. These enzymes are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.
Derivatives of 2-aminopyrimidine have emerged as potent inhibitors of the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2. These enzymes are integral to the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors. A series of 2,4-disubstituted 5-fluoropyrimidines, for example, have been developed as potent JAK inhibitors. The inhibitory mechanism of these compounds involves the formation of hydrogen bonds between the aminopyrimidine core and the hinge region of the kinase domain, a conserved feature of ATP-binding sites. This interaction blocks the phosphorylation and subsequent activation of STAT proteins, thereby modulating the transcription of target genes involved in immune responses and cell growth. The selectivity of these inhibitors for specific JAK isoforms is a key area of research, as it can influence the therapeutic window and side-effect profile.
| Derivative Class | Target(s) | Key Structural Features for Activity |
| 2,4-disubstituted 5-fluoropyrimidines | JAK family | 5-fluoro substitution, varied groups at positions 2 and 4 |
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers. The 2-aminopyrimidine scaffold has been successfully employed to design EGFR inhibitors. For instance, a series of 4-phenyl-2-aminopyrimidine derivatives have shown potent activity against both wild-type and mutant forms of EGFR. The inhibitory mechanism relies on the 2-aminopyrimidine core occupying the adenine-binding pocket of the EGFR kinase domain. The amino group at position 2 and the pyrimidine (B1678525) nitrogen at position 1 form crucial hydrogen bonds with the hinge region of the enzyme, effectively blocking ATP binding and subsequent autophosphorylation of the receptor. This prevents the activation of downstream pro-survival signaling pathways.
Beyond kinases, 2-aminopyrimidine derivatives have been identified as inhibitors of the deubiquitinase complex USP1/UAF1. This complex plays a critical role in DNA damage repair processes, and its inhibition is a promising strategy for cancer therapy. A notable inhibitor, pimozide, which contains a related pyrimidin-2-amine moiety, has been shown to allosterically inhibit the USP1/UAF1 complex. This inhibition sensitizes cancer cells to DNA-damaging agents. The precise mechanism involves the binding of the inhibitor to a site distinct from the catalytic center, inducing a conformational change that reduces the enzyme's activity.
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. There are three main isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). The development of isoform-selective NOS inhibitors is a significant therapeutic goal. Certain 2-aminopyrimidine derivatives have demonstrated potent and selective inhibition of nNOS and iNOS over eNOS. The proposed mechanism involves the 2-amino group of the pyrimidine core coordinating with the heme iron in the active site of the enzyme. This interaction, along with other contacts within the substrate-binding site, prevents the binding of the natural substrate, L-arginine, and thus inhibits nitric oxide production. The selectivity is thought to arise from subtle differences in the active site architecture among the NOS isoforms. For example, 4-methyl-2-aminopyrimidine has been studied in this context.
| Compound Class | Target Isoform(s) | Proposed Mechanism of Action |
| 2-aminopyrimidine derivatives | nNOS, iNOS | Coordination with the heme iron in the active site |
Modulatory Effects on G Protein-Coupled Receptors (GPCRs)
While the primary focus has been on enzyme inhibition, the structural versatility of the 2-aminopyrimidine scaffold also lends itself to interaction with G protein-coupled receptors (GPCRs). Although less explored for this compound itself, related aminopyrimidine structures have been investigated as modulators of various GPCRs. For example, derivatives have been designed to target adenosine (B11128) receptors and chemokine receptors. The mechanism of action at GPCRs typically involves binding to either the orthosteric site, where the endogenous ligand binds, or to an allosteric site, which modulates the receptor's response to the endogenous ligand. Further research is required to fully characterize the GPCR-modulating potential of this compound and its close analogues.
Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5)
Derivatives of this compound are of significant interest for their potential to act as allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu5). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds. acs.org This binding event can either enhance (Positive Allosteric Modulators, or PAMs) or inhibit (Negative Allosteric Modulators, or NAMs) the receptor's response to glutamate. nih.gov The mGlu5 receptor, a Class C G protein-coupled receptor (GPCR), is a key target for treating a range of central nervous system (CNS) disorders, including anxiety, depression, and schizophrenia. nih.govacs.org
The pyrimidine core is a common feature in many known mGlu5 allosteric modulators. The discovery of potent and selective NAMs like 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) paved the way for extensive research in this area. nih.govacs.org These molecules established a classic pharmacophore for mGlu5 NAMs, which includes a central aromatic ring (like pyridine (B92270) or pyrimidine), an ethynyl linker, and a terminal phenyl or other aromatic group. The this compound structure fits this general template, suggesting its derivatives could interact with the MPEP allosteric binding site within the receptor's transmembrane domain. nih.govnih.gov
Structural studies have revealed that slight modifications to the modulator's structure can switch its activity from a NAM to a PAM, a phenomenon sometimes driven by a "magic methyl" effect, where the position of a single methyl group dictates the pharmacological outcome. nih.gov For instance, research on related scaffolds showed that removing or repositioning a methyl group on the core heterocycle could convert a PAM into a potent NAM. nih.gov This highlights the sensitivity of the allosteric binding pocket and the critical role that substituents on the pyrimidine ring of compounds like this compound would play in defining their specific modulatory activity on mGlu5.
Below is a table of representative mGlu5 allosteric modulators, illustrating the common structural motifs.
| Compound Name | Type | Key Structural Features |
| 2-Methyl-6-(phenylethynyl)pyridine (MPEP) nih.gov | NAM | Pyridine ring, ethynyl linker, terminal phenyl group |
| 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) nih.gov | NAM | Pyridine and thiazole (B1198619) rings, ethynyl linker |
| VU0409551 nih.gov | PAM | Bicyclic core, demonstrates stimulus bias |
| CTEP acs.org | NAM | Pyridine ring, ethynyl linker, trifluoromethoxy-phenyl group |
Cellular Pathway Interrogation by this compound Derivatives
Influence on Cellular Signaling Cascades
The aminopyrimidine scaffold is a versatile building block for inhibitors of various protein kinases and other enzymes, allowing its derivatives to influence numerous cellular signaling cascades. nih.gov Research has shown that compounds with this core structure can be designed to selectively target specific enzymes involved in disease pathogenesis.
One key area of investigation is the inhibition of Janus kinases (JAKs). The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is implicated in myeloproliferative neoplasms (MPNs) and inflammatory diseases. nih.gov Derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been developed as potent and selective JAK2 inhibitors. nih.gov These compounds typically work by occupying the ATP-binding pocket of the kinase, with the pyrimidine ring forming critical hydrogen bonds with the hinge region of the enzyme, such as with the residue LEU855 in JAK2. nih.gov
Furthermore, pyrimidine derivatives have been identified as inhibitors of other kinases, such as p21-activated kinase 4 (PAK4), which is involved in cancer cell proliferation and migration. mdpi.com In-silico and experimental studies on imidazo[4,5-b]pyridine-based inhibitors revealed that interactions with key residues in the hinge region (L398, E399) and the gatekeeper residue (M395) are critical for inhibitory activity. mdpi.com
Derivatives of N-benzyl-2-phenylpyrimidin-4-amine have also been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a key regulator of the DNA damage response. nih.gov Inhibition of this complex leads to an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a key signal in DNA repair pathways. nih.gov
Apoptosis Induction Mechanisms in Cellular Models
The ability of this compound derivatives to modulate signaling pathways gives them the potential to induce apoptosis, or programmed cell death, in cancer cells. Many anticancer therapies function by activating apoptotic pathways in tumor cells.
The inhibition of the USP1/UAF1 complex by pyrimidine derivatives provides a clear mechanism for inducing apoptosis. nih.gov By preventing the deubiquitination of PCNA, these inhibitors cause an accumulation of Ub-PCNA. This sustained signal can lead to cell cycle arrest and trigger apoptosis, ultimately decreasing the survival of cancer cells. nih.gov A strong correlation has been demonstrated between the IC50 values of these compounds for USP1/UAF1 inhibition and their ability to reduce cell survival in non-small cell lung cancer lines. nih.gov
Additionally, the antiproliferative activity of other substituted pyrimidines has been linked to the chemical reactivity of substituents on the pyrimidine ring. nih.gov For example, compounds like 5-(chloroacetylamino)uracil (B228589) are thought to induce their effects by forming covalent bonds with key enzymes like thymidylate synthase, disrupting nucleotide synthesis and leading to cell death. nih.gov While this compound itself does not have a reactive chloroacetyl group, this highlights that functionalization at the C5-position of the pyrimidine ring is a viable strategy for inducing cytotoxic effects. The antiproliferative activity of various thiazolo[4,5-d]pyrimidine (B1250722) derivatives against multiple human cancer cell lines further supports the potential of the pyrimidine core in developing anticancer agents that function via apoptosis. mdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Elucidation of Key Pharmacophoric Elements
Structure-activity relationship (SAR) studies are essential to optimize the potency and selectivity of drug candidates. For derivatives of this compound, the key pharmacophoric elements can be inferred from studies on analogous series of compounds.
The core pharmacophore generally consists of three main parts:
The Pyrimidine Ring: The 2-aminopyrimidine group is a critical element. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the exocyclic amine group can serve as a hydrogen bond donor. These interactions are crucial for anchoring the molecule in the binding site of target proteins like kinases or mGlu5. nih.govmdpi.com
The Ethynyl Linker: This rigid linker provides optimal spacing and orientation between the pyrimidine core and the terminal substituent. Its rigidity helps to minimize the entropic penalty upon binding, potentially increasing affinity. This feature is prominent in many mGlu5 modulators like MPEP and MTEP. acs.org
The Terminal Group: The substituent at the end of the ethynyl linker is crucial for defining selectivity and potency. In mGlu5 modulators, this is often a phenyl or another aromatic ring that engages in hydrophobic and van der Waals interactions within the allosteric pocket. acs.org In kinase inhibitors, this part of the molecule often extends into a solvent-exposed region, where modifications can be made to improve physicochemical properties. nih.gov
The table below summarizes the SAR findings for related pyrimidine inhibitors targeting the USP1/UAF1 complex.
| Compound Modification | Effect on Potency (IC50) | Rationale |
| Replacement of phenyl at C2 with smaller alkyl groups | Decreased Potency | Loss of important hydrophobic interactions in the binding pocket. nih.gov |
| Substitution on the N-benzyl group | Varied Effects | Electronic and steric properties of substituents influence binding affinity. nih.gov |
| Modification of the pyrimidine core | Generally not tolerated | The core scaffold is essential for key hydrogen bonding interactions. nih.gov |
Impact of Substituent Electronic and Steric Properties on Biological Activity
The biological activity of this compound derivatives is highly sensitive to the electronic and steric properties of their substituents. The interplay between these factors can dramatically alter a compound's potency and selectivity.
Electronic Properties: The distinction between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) is critical. mdpi.com In a study on PAK4 kinase inhibitors, substituting the core with different halogen atoms (EWGs) showed that smaller, more electronegative atoms led to better biological activity. mdpi.com Conversely, adding an EDG like a methyl group resulted in inactive compounds. mdpi.com This was explained by differences in interaction energies, particularly electrostatic and charge transfer energies, with key residues in the kinase's hinge region. mdpi.com The molecular electrostatic potential (MEP) surface, which visualizes electron distribution, is a useful tool for understanding these interactions. mdpi.com
Steric Properties: The size and shape of substituents have a profound impact. The "magic methyl" effect observed in some mGlu5 modulators is a prime example, where the mere presence or specific placement of a small methyl group can flip the compound's function from a PAM to a NAM. nih.gov This is often due to subtle steric clashes or favorable hydrophobic interactions within the binding pocket. In the development of antiproliferative pyrimidine derivatives, the chemical reactivity of a substituent at the C5-position was found to be more important than its size, suggesting that for some targets, creating a covalent bond can override purely steric considerations. nih.gov
The following table, based on data from PAK4 inhibitor studies, illustrates the impact of different substituents on biological activity. mdpi.com
| Compound | Substituted Group | Group Property | PAK4 Inhibition (IC50, nM) |
| 1 | -I | EWG (Halogen) | 5150 |
| 2 | -Br | EWG (Halogen) | 8533 |
| 3 | -Cl | EWG (Halogen) | >30,000 |
| 4 | -CH3 | EDG (Alkyl) | >30,000 |
Computational Chemistry and Theoretical Investigations of 5 Ethynyl 4 Methylpyrimidin 2 Amine
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical methods are instrumental in determining the fundamental properties of a molecule, governed by its electronic structure. These calculations can predict molecular stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By optimizing the geometry of a compound, researchers can determine the most stable three-dimensional arrangement of its atoms. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles.
For instance, DFT calculations have been successfully applied to various pyrimidine (B1678525) derivatives to determine their optimized geometries. These studies confirm that the calculated structural parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. Electronic properties such as dipole moment and total energy are also computed to understand the molecule's polarity and stability.
Table 1: Illustrative Geometrical Parameters from DFT Calculations on a Pyrimidine Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N | 1.34 | N-C-N |
| C-C | 1.40 | C-N-C |
| C-NH2 | 1.36 | H-N-H |
| C-CH3 | 1.51 | C-C-CH3 |
Note: This table is illustrative and based on general findings for pyrimidine derivatives, not specific to 5-Ethynyl-4-methylpyrimidin-2-amine.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature.
Table 2: Example Frontier Molecular Orbital Energies from a Study on an Aminopyrimidine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.9 |
| HOMO-LUMO Gap | 4.6 |
Note: The values are illustrative and derived from studies on analogous compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red. Electron-poor regions, prone to nucleophilic attack, are colored blue.
For a molecule like this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the amino group due to the presence of lone pairs of electrons. The ethynyl (B1212043) group might also influence the charge distribution. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological macromolecules.
Molecular Dynamics and Docking Simulations for Ligand-Target Interactions
To explore the potential of this compound as a therapeutic agent, computational simulations of its interactions with biological targets are essential.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method also estimates the strength of the interaction, often expressed as a binding affinity or docking score. A lower binding energy generally indicates a more stable and favorable interaction.
In studies of pyrimidine derivatives as inhibitors of targets like cyclin-dependent kinases (CDKs), docking simulations have been instrumental in elucidating the binding modes. These analyses reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. For this compound, the amino group and pyrimidine nitrogens would be expected to act as hydrogen bond donors and acceptors, respectively, while the methyl and ethynyl groups could engage in hydrophobic interactions.
Table 3: Illustrative Docking Results for a Pyrimidine-based Inhibitor with a Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Inhibition Constant (µM) | 5.2 |
| Interacting Residues | Val35, Ala48, Lys129, Leu148 |
| Key Interactions | Hydrogen bond with Lys129, Hydrophobic interaction with Val35, Ala48 |
Note: This data is hypothetical and based on typical results from molecular docking studies of similar compounds.
Molecular Dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule over time in a simulated biological environment, such as in water or a lipid bilayer. For a flexible molecule, this analysis is crucial to understand which conformations are most stable and biologically relevant.
In Silico Prediction of Biochemical Pathway Involvement of Pyrimidine-2-amine Scaffolds
The pyrimidine-2-amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. In silico methods are instrumental in predicting how derivatives of this scaffold, such as this compound, might interact with biological systems and which biochemical pathways they are likely to modulate.
Researchers utilize molecular docking simulations to predict the binding affinity and orientation of pyrimidine-2-amine derivatives within the active sites of various protein targets. researchgate.netresearchgate.net These computational studies have successfully identified potential inhibitors for a range of enzymes. For instance, in silico studies on 2-aminopyrimidine (B69317) derivatives have predicted their potential as inhibitors of β-glucuronidase, an enzyme implicated in conditions like colon cancer. researchgate.netmdpi.comnih.gov The binding modes predicted by these simulations often highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. mdpi.com
Furthermore, in silico approaches are employed to evaluate the potential of pyrimidine-2-amine derivatives as anticancer agents by targeting key proteins in cancer-related pathways. nih.govtandfonline.com Molecular docking studies have been used to explore the interactions of these compounds with targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical in tumor growth and angiogenesis. nih.govnih.gov The insights gained from these computational models help in rationalizing the structure-activity relationships and in designing more potent and selective inhibitors. researchgate.netnih.gov
The following table summarizes findings from in silico studies on various pyrimidine-2-amine derivatives, illustrating the types of biochemical targets and pathways that can be investigated for compounds like this compound.
| Derivative Class | Predicted Biological Target | Therapeutic Area | Key In Silico Findings |
| 2-Aminopyrimidine derivatives | β-Glucuronidase | Oncology, Infectious Diseases | Prediction of binding modes and inhibitory activity. researchgate.netmdpi.comnih.gov |
| Pyrimidinothiophene derivatives | EGFR Tyrosine Kinase | Oncology | Identification of key interactions for anti-tumor activity. researchgate.net |
| Aminopyrimidine derivatives | Topoisomerase II, HSP90 | Oncology | Dual inhibitory potential predicted through molecular docking. tandfonline.com |
| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 | Oncology | Rational drug design based on bioisosteric modifications. nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR-TK | Oncology | Docking studies to explain potent inhibitory activity. rsc.org |
These examples underscore the power of in silico predictions in hypothesizing the biochemical pathway involvement of novel pyrimidine-2-amine compounds, thereby guiding further experimental validation.
Advanced Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry plays a crucial role in predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm their structure and understand their electronic properties. Density Functional Theory (DFT) is a widely used method for these predictions. tandfonline.comsciensage.inforesearchgate.net
For pyrimidine derivatives, DFT calculations are routinely used to predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). tandfonline.comsciensage.infomdpi.comnih.gov These theoretical spectra are then compared with experimentally obtained spectra. A good agreement between the predicted and experimental data provides strong evidence for the proposed molecular structure and allows for a detailed assignment of the spectral features. sciensage.inforesearchgate.net
For example, a complete vibrational analysis of a pyrimidine derivative was performed using DFT calculations, and the simulated spectra showed good correlation with the experimental FT-IR and Raman spectra, enabling a thorough understanding of the vibrational modes. sciensage.info Similarly, integrated computational approaches have been used to simulate the IR and UV-vis spectra of pyrimidine in different environments, leading to good agreement with experimental observations. researchgate.net
In the case of this compound, theoretical calculations could predict its characteristic spectroscopic signatures. The predicted vibrational frequencies for the ethynyl C≡C and C-H stretching, the pyrimidine ring vibrations, and the amine N-H stretching would be of particular interest. Likewise, the predicted ¹H and ¹³C NMR chemical shifts would help in the assignment of the experimental NMR spectrum, confirming the connectivity of the atoms.
The table below illustrates the application of computational methods in the spectroscopic analysis of pyrimidine derivatives, a process that would be directly applicable to this compound.
| Computational Method | Spectroscopic Property Predicted | Application | Reference |
| DFT (B3LYP) | Vibrational Frequencies (FT-IR, Raman) | Structural confirmation and vibrational mode assignment. tandfonline.comsciensage.info | tandfonline.comsciensage.info |
| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra | Understanding electronic transitions and solvatochromic effects. researchgate.netnih.gov | researchgate.netnih.gov |
| GIAO (Gauge-Including Atomic Orbital) | NMR Chemical Shifts | Structural elucidation and assignment of experimental spectra. tandfonline.comnih.gov | tandfonline.comnih.gov |
The correlation between theoretical predictions and experimental data is a powerful tool for the structural characterization of novel compounds. This approach not only validates the synthesized structure but also provides deeper insights into the molecule's electronic structure and behavior. nih.gov
Advanced Research Applications and Strategic Development
Role as Chemical Probes for Biological Systems
The ethynyl (B1212043) group on the pyrimidine (B1678525) scaffold is a key feature that allows 5-Ethynyl-4-methylpyrimidin-2-amine and its analogs to serve as powerful chemical probes for elucidating complex biological processes. nih.govnih.gov Chemical probes are small molecules used to study and manipulate biological systems, and the alkyne functionality of this compound is particularly suited for "click chemistry." This biocompatible reaction allows for the covalent and specific attachment of reporter molecules, such as fluorophores or affinity tags, to the pyrimidine core after it has been metabolically incorporated into biomolecules like DNA. nih.govresearchgate.net
A prime example of this application is seen with the related compound, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a nucleoside analog of thymidine. researchgate.net EdU is widely used to label newly synthesized DNA in proliferating cells. researchgate.net The ethynyl group allows for the detection of DNA synthesis with much higher efficiency and under milder conditions than previous methods like BrdU incorporation. researchgate.net This approach has been instrumental in studying cell proliferation, DNA repair, and for assessing the effects of inhibitors on parasite replication, such as in Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov The pyrimidine core of these probes facilitates their recognition and utilization by cellular machinery, while the ethynyl group provides a bioorthogonal handle for visualization and analysis. nih.gov
The development of such chemical probes enables researchers to:
Visualize and quantify cellular processes in real-time.
Identify the molecular targets of drugs and bioactive compounds. escholarship.org
Improve the understanding of disease mechanisms at the molecular level.
| Application Area | Key Feature Utilized | Example Compound/System | Research Finding |
| Cell Proliferation Assays | Metabolic incorporation of ethynyl-pyrimidine into DNA | 5-ethynyl-2'-deoxyuridine (EdU) | Enables efficient and sensitive detection of DNA synthesis in actively dividing cells. researchgate.net |
| Parasitology | Hijacking parasite DNA biosynthesis | Ethynyl pyrimidine nucleoside analogues in Trypanosoma cruzi | Allows for the assessment of antiparasitic compound efficacy and speed of action. nih.govnih.gov |
| Drug Discovery | Target engagement and mechanism of action studies | General chemical probes | High-quality probes stimulate research and aid in validating or invalidating potential drug targets. escholarship.org |
Scaffold for the Development of Advanced Materials
The rigid, planar structure of the pyrimidine ring combined with the linear geometry of the ethynyl substituent makes this compound an attractive building block, or scaffold, for the synthesis of advanced materials with tailored optical and electronic properties. The ethynylpyrimidine ligand has been successfully incorporated into transition metal complexes, demonstrating its utility in materials science. mdpi.com
For instance, 2-ethynylpyrimidine (B1314018) has been used to synthesize emissive platinum(II) and gold(I) compounds. mdpi.com The introduction of the electron-deficient pyrimidine ring into these metal complexes provides a means to tune their photophysical properties, such as their emission wavelengths. mdpi.com Specifically, the use of 2-ethynylpyrimidine resulted in a blue-shift in the emission of a platinum complex compared to its pyridine-based analog, offering an alternative strategy to the more common use of fluorinated alkynes for achieving shorter emission wavelengths. mdpi.com
The potential applications for such materials include:
Organic light-emitting diodes (OLEDs)
Sensors and photodetectors
Catalysts for chemical transformations
The ability to modify the pyrimidine core and the ethynyl group allows for fine-tuning of the electronic and steric properties of the resulting materials, paving the way for the rational design of functional molecules with specific characteristics.
| Material Class | Incorporated Scaffold | Resulting Property | Potential Application |
| Transition Metal Complexes | 2-Ethynylpyrimidine | Tunable photoluminescence | Emissive materials for OLEDs |
| Organometallic Polymers | Ethynylpyrimidine units | Enhanced electronic communication | Conductive or semi-conductive materials |
| Porous Organic Frameworks | Pyrimidine-based linkers | High surface area and selective absorption | Gas storage and separation |
Precursors for Agrochemical Research and Development
The pyrimidine nucleus is a common feature in a wide range of biologically active compounds, including numerous pesticides. nih.gov Substituted pyrimidines have been developed as fungicides, insecticides, and herbicides. nih.govnih.gov The structural motif of this compound, containing both the pyrimidine core and a reactive ethynyl handle, makes it a valuable precursor for the synthesis of novel agrochemicals.
The ethynyl group can be chemically modified through various reactions, such as addition, cyclization, and coupling reactions, to generate a diverse library of pyrimidine derivatives. This chemical versatility allows for the exploration of a broad chemical space in the search for new and more effective pesticides. For example, patent literature describes 2-substituted pyrimidines with alkynyl groups as having fungicidal properties. google.com Furthermore, the design of new insecticides has included the modification of the pyrimidine scaffold to improve efficacy against resistant pest species. nih.govnih.gov
Research in this area focuses on:
Synthesizing new pyrimidine derivatives and screening them for pesticidal activity. mdpi.com
Understanding the structure-activity relationships to optimize the potency and selectivity of these compounds. nih.gov
Developing pesticides with novel modes of action to combat resistance.
| Agrochemical Class | Core Structure | Key Structural Element for Activity | Example of Related Compound Class |
| Fungicides | Pyrimidine | Substituents at the 2- and 4-positions | Ethirimol, Dimethirimol nih.gov |
| Insecticides | Pyrimidine | Various substituents, including indole (B1671886) moieties | Pyridino[1,2-a]pyrimidine mesoionics nih.gov |
| Herbicides | Pyridine (B92270)/Pyrimidine | Phenylpyridine and amide moieties | 2-phenylpyridine derivatives nih.gov |
Biotechnological Tool Design, e.g., Biosensors and Diagnostic Tools
The pyrimidine scaffold is a cornerstone in the design of molecules for biotechnological applications, including biosensors and diagnostic tools. The ability of pyrimidine derivatives to interact with biological targets, such as enzymes and nucleic acids, makes them ideal candidates for the development of new diagnostic and therapeutic agents. nih.govnih.govmdpi.comacs.orgnih.gov
While direct applications of this compound in biosensors are not yet widely reported, its structural components suggest significant potential. The pyrimidine core can be designed to bind to specific biological molecules, and the ethynyl group can serve as an anchor for immobilization onto a sensor surface or for conjugation with a signaling molecule.
The development of pyrimidine-based biotechnological tools is an active area of research, with studies focusing on:
Anticancer agents: Pyrimidine derivatives have been designed as inhibitors of key cellular enzymes like kinases and histone deacetylases, which are important targets in cancer therapy. nih.govmdpi.comacs.orgnih.gov
Biosensors: The principles of molecular recognition involving pyrimidine structures can be applied to the design of highly specific biosensors for the detection of pathogens or disease biomarkers. nih.gov For example, biosensing technologies are being developed for the rapid diagnosis of Mycobacterium tuberculosis. nih.gov
The rational design of pyrimidine derivatives, leveraging an understanding of their structure-activity relationships, is crucial for creating the next generation of sensitive and specific biotechnological tools. nih.govnih.gov
| Biotechnological Tool | Core Scaffold | Design Principle | Target Application |
| Anticancer Drug Candidate | Pyrimidine | Inhibition of enzymes like EGFR, PI3K/mTOR, or tubulin polymerization | Treatment of various cancers mdpi.comacs.orgnih.govacs.org |
| Dual Inhibitors | Pyrimidine hydroxamic acid | Simultaneous inhibition of multiple targets (e.g., JMJD3 and HDAC) for synergistic effects | Cancer therapy nih.gov |
| Diagnostic Probe | Ethynyl-pyrimidine | Bioorthogonal labeling of biomolecules | Cellular imaging and diagnostics nih.gov |
Future Perspectives in 5 Ethynyl 4 Methylpyrimidin 2 Amine Research
Emerging Synthetic Methodologies and Sustainable Chemistry
The synthesis of complex molecules like 5-Ethynyl-4-methylpyrimidin-2-amine is increasingly guided by the principles of green and sustainable chemistry. These approaches aim to enhance efficiency, reduce waste, and utilize more environmentally benign reagents and conditions. rasayanjournal.co.inresearchgate.netbenthamdirect.com Future synthetic strategies for this compound are likely to incorporate these principles, moving away from traditional methods that may involve harsh conditions or hazardous materials. rasayanjournal.co.in
A plausible and efficient route for the synthesis of this compound would likely involve the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The synthesis would likely start from a 5-halo-4-methylpyrimidin-2-amine precursor. The introduction of the ethynyl (B1212043) group at the C5 position of the pyrimidine (B1678525) ring is a key transformation that can be achieved under mild conditions using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov The development of copper-free Sonogashira coupling protocols could further enhance the sustainability of this synthesis by avoiding the use of a potentially toxic copper co-catalyst. organic-chemistry.org
Recent advancements in green chemistry offer several sustainable alternatives for the synthesis of the pyrimidine core itself. These methods often result in higher yields, shorter reaction times, and simpler work-up procedures. rasayanjournal.co.inresearchgate.net
Table 1: Emerging Green Synthetic Approaches for Pyrimidine Derivatives
| Synthetic Approach | Description | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and enhanced product purity. benthamdirect.comresearchgate.net |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, which enhances reaction rates and yields. | Shorter reaction times, improved yields, and milder reaction conditions. researchgate.netpjoes.com |
| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a single step to form a product that contains the essential parts of all the starting materials. | High atom economy, reduced number of synthetic steps, and simplified purification. rasayanjournal.co.in |
| Green Catalysts | The use of environmentally benign catalysts, such as ionic liquids or deep eutectic solvents (DES). | Recyclable, non-toxic, and can lead to improved reaction efficiency. rasayanjournal.co.innih.gov |
| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent, often by grinding the reactants together (mechanochemistry). | Reduced waste, lower environmental impact, and often milder reaction conditions. rasayanjournal.co.inresearchgate.net |
The synthesis of the necessary precursor, 4-amino-5-halopyrimidine, could be achieved from readily available starting materials. For instance, methods for the synthesis of related compounds like 4-amino-5-aminomethyl-2-methylpyrimidine often start from simple acyclic precursors. researchgate.net Additionally, research on the synthesis of 5-fluoropyrimidines has demonstrated effective methods for the functionalization of the 5-position of the pyrimidine ring. researchgate.net
Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry
The unique structural features of this compound, particularly the presence of the reactive ethynyl group, make it a compound of significant interest for interdisciplinary research in chemical biology and medicinal chemistry. nih.govnih.gov The pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including anticancer and anti-inflammatory agents. nih.govrsc.orgnih.gov
The ethynyl group can serve as a versatile handle for various chemical modifications or as a reactive probe for studying biological systems. In chemical biology, this compound could be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent dyes, affinity tags, or other reporter molecules. This would enable its use as a chemical probe to identify and study the interactions with its biological targets.
In medicinal chemistry, this compound could be explored as a potential inhibitor of various enzymes, such as kinases or nitric oxide synthases (iNOS). nih.govsigmaaldrich.com The structural similarity to known inhibitors of these enzymes suggests that it may exhibit interesting biological activities. For example, many kinase inhibitors feature a substituted pyrimidine core that binds to the ATP-binding site of the enzyme. The ethynyl group could potentially form covalent bonds with specific amino acid residues in the active site, leading to irreversible inhibition.
Table 2: Biological Activities of Related Pyrimidine Derivatives
| Compound Class | Biological Activity | Potential Application |
|---|---|---|
| Pyrido[2,3-d]pyrimidines | Anticancer, PIM-1 kinase inhibition | Oncology rsc.org |
| 2-Amino-4,6-dichloropyrimidines | Inhibition of nitric oxide production | Anti-inflammatory nih.gov |
| 2-Amino-4-methylpyridine Analogues | iNOS inhibition | Anti-inflammatory nih.gov |
| 2-Amino-4,6-diphenylnicotinonitriles | Cytotoxicity against breast cancer cells | Oncology mdpi.com |
Future research will likely involve screening this compound against a panel of biological targets to identify its mechanism of action and therapeutic potential. This will require a collaborative effort between synthetic chemists, biochemists, and pharmacologists.
Advancements in Computational Modeling for Predictive Research
Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.net For a novel compound like this compound, computational studies can provide valuable insights into its potential behavior and guide experimental efforts.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique that can be used to predict the biological activity of a compound based on its chemical structure. mdpi.comscirp.org By developing QSAR models for a series of related pyrimidine derivatives, it would be possible to predict the potential anticancer or anti-inflammatory activity of this compound. mdpi.comscirp.org These models establish a mathematical relationship between the chemical descriptors of the molecules and their observed biological activities. scirp.org
Density Functional Theory (DFT) is another computational method that can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com DFT calculations can provide information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and potential interactions with biological macromolecules. mdpi.com
Table 3: Applications of Computational Modeling in Pyrimidine Research
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure. | Anti-inflammatory activity, anticancer potency. mdpi.comscirp.org |
| Density Functional Theory (DFT) | Investigates electronic structure and reactivity. | Molecular geometry, charge distribution, spectroscopic properties. mdpi.com |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Identification of potential binding targets, optimization of ligand-protein interactions. rsc.org |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | Drug-likeness, pharmacokinetic properties, potential toxicity. rsc.org |
Furthermore, molecular docking simulations could be used to predict how this compound might bind to the active site of potential protein targets, such as kinases or iNOS. rsc.org These simulations can help in identifying key interactions and guide the design of more potent and selective analogs. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can also be utilized to assess the drug-likeness of the compound at an early stage of the research process. rsc.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
